Structural Uniqueness: Meta-Hydroxy Modification on the C-2 Benzoyl Ring vs. 3'-p-Hydroxy and 6α-Hydroxy Metabolites
2-M-Hydroxy paclitaxel bears a hydroxyl group exclusively at the meta position of the C-2 benzoyloxy phenyl ring [1]. This contrasts with 3'-p-hydroxypaclitaxel (hydroxyl at the para position of the C-3' phenyl ring on the side chain) and 6α-hydroxypaclitaxel (hydroxyl on the taxane ring C-6 position) [2]. The meta-hydroxyl substitution distinguishes 2-M-hydroxy paclitaxel from all other known monohydroxylated paclitaxel metabolites by modifying the electron density and hydrogen-bonding capacity at the C-2 benzoyl ester, a group that directly contacts the tubulin binding pocket [3].
| Evidence Dimension | Hydroxylation site and chemical class |
|---|---|
| Target Compound Data | Meta-hydroxyl on C-2 benzoyloxy phenyl ring; molecular formula C₄₇H₅₁NO₁₅; exact mass 869.32600 Da; PSA 241.52 Ų; LogP 3.83 [1] |
| Comparator Or Baseline | 3'-p-Hydroxypaclitaxel (para-OH on C-3' phenyl; same molecular formula, C₄₇H₅₁NO₁₅); 6α-Hydroxypaclitaxel (OH at C6 of taxane ring; C₄₇H₅₁NO₁₅); Paclitaxel (no OH substitution; C₄₇H₅₁NO₁₄) [2] |
| Quantified Difference | The meta-OH at C-2 benzoyl yields a distinct chromatographic retention time and fragmentation pattern. In Bardelmeijer et al. (2003), 2m-hydroxypaclitaxel partitioned into the aqueous (methanol-extracted) fecal fraction, whereas the parent paclitaxel and 3'-hydroxypaclitaxel predominantly partitioned into the lipophilic (diethyl ether) fraction [1]. |
| Conditions | Structural assignment by tandem mass spectrometry (MS/MS) following HPLC separation of [³H]paclitaxel-dosed Mdr1a/1b(-/-) mouse feces [1]. |
Why This Matters
Scientists procuring a metabolite standard for LC-MS/MS method development or metabolite identification in biological matrices must select the correct positional isomer; using 3'-p-hydroxypaclitaxel as a surrogate for 2-M-hydroxy paclitaxel will produce false retention times and incorrect MRM transitions, directly compromising assay specificity and quantitative accuracy.
- [1] Bardelmeijer, H. A., et al. "Metabolism of paclitaxel in mice." Anti-Cancer Drugs 14.3 (2003): 203-209. doi:10.1097/00001813-200303000-00003. View Source
- [2] Kumar, V., et al. "A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma." Indian Journal of Pharmacology 56.4 (2024): 253-259. doi:10.4103/ijp.ijp_557_23. View Source
- [3] Kingston, D. G., et al. "Interaction of a fluorescent derivative of paclitaxel (Taxol) with microtubules and tubulin-colchicine." Biochemistry 35.45 (1996): 14173-14183. doi:10.1021/bi960774l. View Source
